molecular formula C8H18BrO3P B1670522 Diethyl 4-bromobutylphosphonate CAS No. 63075-66-1

Diethyl 4-bromobutylphosphonate

Cat. No. B1670522
CAS RN: 63075-66-1
M. Wt: 273.1 g/mol
InChI Key: LJSFAWDWYVZQBG-UHFFFAOYSA-N
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Description

Diethyl 4-bromobutylphosphonate is a chemical compound with the formula C8H18BrO3P . It is also known as LUN 75661 and is a non-PEG crosslinker . It has a molecular weight of 273.1 .


Synthesis Analysis

The synthesis of Diethyl 4-bromobutylphosphonate involves the optimization of Michaelis–Arbuzov reaction conditions . The reaction was performed while distilling the generated bromoethane to improve the experimental conditions .


Molecular Structure Analysis

Diethyl 4-bromobutylphosphonate contains a total of 30 bonds; 12 non-H bonds, 1 multiple bond, 7 rotatable bonds, 1 double bond, and 1 phosphonate .


Chemical Reactions Analysis

Diethyl 4-bromobutylphosphonate contains a bromine group and a phosphonic acid ethyl ester group . The bromine group is a good leaving group and easily undergoes substitution reactions .

Scientific Research Applications

  • Synthesis of ω-Bromoalkylphosphonates and KuQuinones

    • Field : Organic Chemistry
    • Application Summary : Diethyl 4-bromobutylphosphonate is used in the synthesis of ω-bromoalkylphosphonates, which are useful building blocks for the tailored functionalization of complex organic molecules . These synthesized ω-bromoalkylphosphonates have been successfully adopted for the synthesis of new KuQuinone phosphonate esters .
    • Methods and Procedures : The optimization of Michaelis–Arbuzov reaction conditions for ω-bromoalkylphosphonates has been performed, to improve process sustainability while maintaining good yields . The same reaction was performed while distilling the generated bromoethane .
    • Results and Outcomes : By hydrolysis, phosphonic acid KuQuinone derivatives have been obtained for the first time . Considering the high affinity with metal-oxides, KuQuinones bearing phosphonic acid terminal groups are promising candidates for biomedical and photo (electro)chemical applications .
  • Potential Antimicrobial Agents

    • Field : Pharmacology
    • Application Summary : Diethyl Benzylphosphonates, which could potentially be synthesized using Diethyl 4-bromobutylphosphonate, have been evaluated as potential antimicrobial agents .
  • Proteomics Research

    • Field : Biochemistry
    • Application Summary : Diethyl 4-bromobutylphosphonate is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
  • Bio-conjugation

    • Field : Biochemistry
    • Application Summary : Diethyl 4-bromobutylphosphonate is used as a non-cleavable linker for bio-conjugation . Bioconjugation is a chemical strategy to form a stable covalent link between two molecules, at least one of which is a biomolecule .
  • Chemical Research

    • Field : Chemistry
    • Application Summary : Diethyl 4-bromobutylphosphonate is used in chemical research . It can be used as a reagent in the synthesis of various chemical compounds .
  • Pharmaceutical Research

    • Field : Pharmacology
    • Application Summary : Diethyl 4-bromobutylphosphonate is used in pharmaceutical research . It can be used as a building block in the synthesis of various pharmaceutical compounds .

Safety And Hazards

Diethyl 4-bromobutylphosphonate is classified as having acute toxicity, both oral and dermal, and it may cause respiratory irritation . It is also suspected of causing genetic defects . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective clothing .

properties

IUPAC Name

1-bromo-4-diethoxyphosphorylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18BrO3P/c1-3-11-13(10,12-4-2)8-6-5-7-9/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSFAWDWYVZQBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCCCBr)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18BrO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00559962
Record name Diethyl (4-bromobutyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 4-bromobutylphosphonate

CAS RN

63075-66-1
Record name Diethyl (4-bromobutyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In another method, 1,4-dibromobutane is heated with triethylphosphite to give diethyl-4-bromobutylphosphonate, for example, as described by Eberhard and Westheimer, 1965. The resultant bromide is then reacted with, for example, biphenyl-4-carboxylic acid in dimethylformamide, in the presence of potassium carbonate. Again, the phosphate ester groups, e.g., ethyl groups, are removed e.g., with trimethylsilylbromide or left in place. An example of such a method is illustrated in the following scheme.
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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